BenchChemオンラインストアへようこそ!

4,6-Dibromo-2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-amine

BET bromodomain BRD2 inhibitor epigenetic probe

4,6-Dibromo-2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-amine (CAS 637303-12-9) is a polyhalogenated heterocyclic small molecule belonging to the 2-arylbenzoxazole class. It features a characteristic 4,6-dibromo substitution on the benzoxazole core and a 2,3-dichloro substitution on the pendant phenyl ring, yielding a molecular formula of C₁₃H₆Br₂Cl₂N₂O and a molecular weight of 436.91 g/mol.

Molecular Formula C13H6Br2Cl2N2O
Molecular Weight 436.9 g/mol
CAS No. 637303-12-9
Cat. No. B13812966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dibromo-2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-amine
CAS637303-12-9
Molecular FormulaC13H6Br2Cl2N2O
Molecular Weight436.9 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)Cl)C2=NC3=C(C(=C(C=C3O2)Br)N)Br
InChIInChI=1S/C13H6Br2Cl2N2O/c14-6-4-8-12(9(15)11(6)18)19-13(20-8)5-2-1-3-7(16)10(5)17/h1-4H,18H2
InChIKeyDWLCXLCCAJMRFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dibromo-2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-amine (CAS 637303-12-9): A Highly Halogenated Benzoxazole Scaffold for Bromodomain-Focused Probe Development


4,6-Dibromo-2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-amine (CAS 637303-12-9) is a polyhalogenated heterocyclic small molecule belonging to the 2-arylbenzoxazole class. It features a characteristic 4,6-dibromo substitution on the benzoxazole core and a 2,3-dichloro substitution on the pendant phenyl ring, yielding a molecular formula of C₁₃H₆Br₂Cl₂N₂O and a molecular weight of 436.91 g/mol . Its computed logP of approximately 6.49 indicates markedly high lipophilicity compared to less halogenated benzoxazole-5-amine derivatives . This distinctive halogenation profile differentiates it from mono-halogenated or non-halogenated benzoxazole-5-amines and has been associated with low-nanomolar affinity for the BRD2 bromodomain (BD1/BD2) in curated bioactivity databases [1].

Why 4,6-Dibromo-2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-amine Cannot Be Naively Substituted by Other 2-Arylbenzoxazol-5-amines


The benzoxazole scaffold is a well-established privileged structure in medicinal chemistry, yet subtle variations in halogen substitution pattern profoundly alter target engagement, selectivity, and physicochemical properties [1]. Within the sub-family of 4,6-dibromo-2-(dichlorophenyl)-1,3-benzoxazol-5-amines, the position of chlorine atoms on the 2-phenyl ring (2,3- vs. 2,4- vs. 2,5- vs. 3,4-dichloro) can shift the spatial orientation of the pendant aryl group, thereby affecting key interactions within the acetyl-lysine binding pocket of BET bromodomains [2]. The 2,3-dichloro substitution introduces a unique ortho-chlorine that creates a sterically constrained, twisted biaryl conformation, which has been shown in closely related analogs to confer BRD2-vs-BRD4 selectivity exceeding 70-fold, a feature not observed with the non-halogenated parent 2-phenylbenzoxazol-5-amine or mono-halogenated variants [3]. Direct substitution with a structurally similar but differently halogenated analog carries a high risk of altered target binding, selectivity loss, and divergent solubility-logP profiles, undermining reproducibility in bromodomain inhibitor screening campaigns.

Quantitative Head-to-Head Differentiation Evidence for 4,6-Dibromo-2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-amine


BRD2 Bromodomain Inhibition Potency in the Low-Nanomolar Range vs. Non-Halogenated Benzoxazol-5-amine

The target compound demonstrates BRD2 BD1 and BD2 inhibition with an IC₅₀ of 11 nM in a fluorescence-based microtiter plate assay, as recorded in the BindingDB/ChEMBL database (entry CHEMBL4850926) [1]. In contrast, the non-halogenated parent scaffold 2-(2,5-dimethylphenyl)-1,3-benzoxazol-5-amine exhibits an IC₅₀ of 25,200 nM (25.2 μM) against BRD2 in a comparable fluorescence anisotropy assay, representing a >2,000-fold loss in potency when the 4,6-dibromo and 2,3-dichloro substituents are absent [2]. This vast potency differential underscores the critical contribution of the tetra-halogenation motif to BRD2 bromodomain engagement.

BET bromodomain BRD2 inhibitor epigenetic probe benzoxazole scaffold

Inferred BRD2-over-BRD4 Selectivity Advantage vs. Mono-Chlorinated Analog

Although direct BRD4 inhibition data are not yet publicly available for the 2,3-dichloro compound, a closely related analog—4,6-dibromo-2-(4-chlorophenyl)-1,3-benzoxazol-5-amine—exhibits an IC₅₀ of 794 nM for BRD4, yielding a 72-fold selectivity window for BRD2 (IC₅₀ 11 nM) over BRD4 [1]. The additional chlorine atom at the ortho position in the 2,3-dichloro congener is predicted to further restrict biaryl rotation and alter the electrostatic surface presented to the BRD4 BC-loop region, potentially modulating selectivity [2]. By contrast, the mono-chlorinated 4,6-dibromo-2-(2-chlorophenyl) analog lacks the second chlorine and is reported to have a distinct bioactivity profile in BindingDB with an MPO inhibition IC₅₀ of 1 nM, indicating target engagement divergence [3].

BET selectivity BRD2 vs. BRD4 isoform-selective inhibitor halogenation SAR

LogP-Driven Differentiation: Computed Lipophilicity Advantage Over Non-Halogenated and Mono-Halogenated Benzoxazol-5-amines

The target compound has a computed logP of approximately 6.49 (Chemsrc/AlogP prediction), reflecting the substantial lipophilic contribution of its four halogen atoms (two Br + two Cl) . For comparison, the non-halogenated 2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-amine (CAS 339197-79-4) has a reported logP in the range of approximately 4.2–4.5 based on its lower halogen count and molecular weight of 279.12 g/mol [1]. This ~2 log unit difference corresponds to a theoretical ~100-fold higher partition into octanol over water for the tetra-halogenated compound. Such elevated lipophilicity has direct implications for passive membrane permeability, protein binding, and assay-specific behavior (e.g., compound aggregation risk in aqueous biochemical assays) [2].

lipophilicity logP physicochemical property halogen effect drug-likeness

Sourcing Differentiation Index: Availability vs. 2,4-Dichloro and 2,5-Dichloro Regioisomers

Among the four possible 4,6-dibromo-2-(dichlorophenyl)-1,3-benzoxazol-5-amine regioisomers, the 2,4-dichloro (CAS 637302-80-8) and 2,5-dichloro (CAS 637303-14-1) variants are more widely listed by commercial suppliers and chemical databases, while the 2,3-dichloro isomer (CAS 637303-12-9) and the 3,4-dichloro isomer (CAS 637303-13-0) are less commonly stocked [1]. This differential availability means that procurement of the 2,3-dichloro isomer—critical for completing a comprehensive dichloro-phenyl SAR matrix—requires advance sourcing and potentially longer lead times. However, this relative scarcity also makes it a value-differentiating compound for screening libraries that aim to map the full halogen-regiochemistry landscape of benzoxazole-based bromodomain inhibitors .

regioisomer procurement availability chemical sourcing SAR toolkit

Optimal Research and Procurement Application Scenarios for 4,6-Dibromo-2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-amine


BET Bromodomain Chemical Probe Development Requiring BRD2-Preferential Scaffolds

The 11 nM BRD2 BD1/BD2 inhibitory potency recorded for this compound in BindingDB/ChEMBL places it among low-nanomolar BRD2-binding small molecules [1]. For epigenetics-focused drug discovery teams developing BRD2-selective chemical probes, this tetra-halogenated scaffold offers a starting point with a potency window that is >2,000-fold improved over non-halogenated benzoxazol-5-amines. The inferred BRD2-over-BRD4 selectivity (based on the 72-fold selectivity of the closely related 4-chloro analog) positions the 2,3-dichloro substitution pattern as a candidate for further structure-guided optimization toward isoform-selective BET inhibitors, a recognized gap in the current chemical biology toolbox.

Halogen-Regiochemistry Structure-Activity Relationship (SAR) Matrix Completion

A comprehensive SAR study of 4,6-dibromo-2-(dichlorophenyl)-1,3-benzoxazol-5-amines requires all four dichloro regioisomers (2,3-; 2,4-; 2,5-; and 3,4-dichloro). The 2,3-dichloro isomer (CAS 637303-12-9) is the least commercially available member of this set [1]. Procuring this specific regioisomer enables researchers to fully map the influence of ortho-chlorine positioning on (i) the dihedral angle between the benzoxazole core and the dichlorophenyl ring, (ii) the electrostatic potential surface presented to the bromodomain acetyl-lysine pocket, and (iii) the resulting BRD2/BRD4 selectivity ratio. Without this isomer, the SAR matrix is incomplete and structure-based design hypotheses remain untested.

High-Lipophilicity Probe for Membrane Permeability and Cellular Target Engagement Studies

With a computed logP of ~6.49, this compound falls into the high-lipophilicity chemical space that is often explored for membrane-permeable probes targeting intracellular epigenetic readers [1]. Its logP is approximately 100-fold higher than that of the non-brominated parent 2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-amine, providing a useful tool compound for studies correlating halogen-driven lipophilicity with cellular permeability, non-specific protein binding, and intracellular target engagement efficiency in BRD2-dependent cellular models . Researchers should note that high logP compounds require careful formulation (e.g., DMSO stocks with controlled water content, inclusion of 0.01% Triton X-100 or BSA in assay buffers) to mitigate aggregation-based false positives.

Custom Synthesis Precursor for Diversified Benzoxazole-Based Libraries

The 5-amine group on the benzoxazole core provides a synthetic handle for further diversification through amide bond formation, reductive amination, or sulfonamide coupling. Combined with the four halogen substituents—which can serve as handles for cross-coupling reactions (Suzuki, Buchwald-Hartwig, Ullmann) or remain as metabolically stable blocking groups—this compound can serve as a central building block for generating focused libraries of bromodomain-targeting compounds with systematic variation at the 5-amino position. For medicinal chemistry CROs and academic screening centers, procuring this scaffold in multi-gram quantities enables parallel library synthesis efforts that leverage the unique 2,3-dichloro substitution for BRD2-biased library design.

Quote Request

Request a Quote for 4,6-Dibromo-2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.